2-(ethylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one
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Overview
Description
2-(ethylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of pyrimidoindoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the pyrimidoindole core: This can be achieved through cyclization reactions involving appropriate starting materials such as indoles and pyrimidines.
Introduction of the ethylthio group: This step may involve nucleophilic substitution reactions using ethylthiol or related reagents.
Addition of the trifluoromethylphenyl group: This can be done through electrophilic aromatic substitution or cross-coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield thiols or other reduced forms.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylthio)-3-(3-(trifluoromethyl)phenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
- 2-(ethylthio)-3-(4-(trifluoromethyl)phenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
Uniqueness
The unique structural features of 2-(ethylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one, such as the ethylthio and trifluoromethylphenyl groups, may confer specific biological activities or chemical reactivity that distinguish it from similar compounds.
Properties
IUPAC Name |
2-ethylsulfanyl-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3OS/c1-2-27-18-24-15-13-8-3-4-9-14(13)23-16(15)17(26)25(18)12-7-5-6-11(10-12)19(20,21)22/h3-10,23H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVHDIZWQCGGJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(=O)N1C3=CC=CC(=C3)C(F)(F)F)NC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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